Selectivity Profile: >350-Fold Selectivity Over Most MMPs
AZD-1236 demonstrates >10-fold selectivity for MMP-9 and MMP-12 over MMP-2 and MMP-13, and >350-fold selectivity over other MMP family members [1]. In contrast, broad-spectrum inhibitors like doxycycline inhibit multiple MMPs including MMP-1, MMP-2, MMP-8, and MMP-9 with IC50 values ranging from 5-100 µM [2]. Marimastat, a first-generation hydroxamate, inhibits MMP-1, MMP-2, MMP-7, and MMP-9 with Ki values between 1-10 nM [3].
| Evidence Dimension | Selectivity Profile |
|---|---|
| Target Compound Data | MMP-9 IC50: 4.5 nM; MMP-12 IC50: 6.1 nM; >350-fold selective over other MMPs |
| Comparator Or Baseline | Doxycycline: inhibits MMP-1, -2, -8, -9 (IC50 5-100 µM); Marimastat: inhibits MMP-1, -2, -7, -9 (Ki 1-10 nM) |
| Quantified Difference | >350-fold selectivity vs. broad-spectrum inhibition |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
High selectivity minimizes off-target toxicity risks associated with broad-spectrum MMP inhibition, a critical factor for long-term in vivo studies.
- [1] AstraZeneca. AZD1236 Preclinical Pharmacology. Open Innovation. Accessed 2026. View Source
- [2] Golub LM, et al. Tetracyclines inhibit connective tissue breakdown by multiple non-antimicrobial mechanisms. Adv Dent Res. 1998;12(2):12-26. View Source
- [3] Whittaker M, et al. Design and therapeutic application of matrix metalloproteinase inhibitors. Chem Rev. 1999;99(9):2735-76. View Source
